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molecular formula C21H26N2O B8698171 N,N-Dimethyl-2-(1-methylpyrrolidin-3-YL)-2,2-diphenyl-acetamide CAS No. 912-03-8

N,N-Dimethyl-2-(1-methylpyrrolidin-3-YL)-2,2-diphenyl-acetamide

Cat. No. B8698171
M. Wt: 322.4 g/mol
InChI Key: OSIWLFYMANDEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002766

Procedure details

To a suspension of 20 g. (0.5 mole) of sodamide in 750 ml. of dry toluene was added dropwise 50.58 g. (0.5 mole) of 1-methyl-3-pyrrolidinol with cooling below 30° C. After stirring for 1 hour, 95.32 g. (0.5 mole) of p-toluene sulfonyl chloride in 500 ml. of dry toluene was added rapidly at a temperature below 10° C. maintained by dry ice/acetone bath. The temperature was allowed to come to room temperature and stirred for 2 hours. The reaction mixture was cooled, washed with 500 ml. of cold water and the toluene layer was dried over calcium sulfate, filtered and the dried toluene solution concentrated at reduced pressure. To 93.5 g. (0.39 mole) of N,N-dimethyl-α,α-diphenylacetamide in 500 ml. of dry toluene was added 15.6 g. (0.4 mole) of sodamide and the mixture was slowly brought to reflux with stirring. After refluxing for 3 hours, the tosylate in 250 ml. of dry toluene was added at a convenient rate to the refluxing reaction mixture which was then refluxed for 3 hours. The resulting suspension was filtered and the toluene filtrate was evaporated under water pump vacuum, leaving an oil which on cooling became semi-crystalline and was taken into 6N hydrochloric acid. The acid solution was extracted with ether, made basic with 6N sodium hydroxide and the base insoluble oil extracted with ether. The ether extracts were dried over calcium sulfate, filtered, and evaporated leaving an amber oil. The product was distilled at 175°-180° C./0.005 mm. to give 22 g. (38%) of product.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five
Quantity
0.5 mol
Type
reactant
Reaction Step Six
Quantity
0.39 mol
Type
reactant
Reaction Step Seven
Quantity
0.4 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[CH3:3][N:4]1[CH2:8][CH2:7][CH:6](O)[CH2:5]1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH3:21][N:22]([CH3:38])[C:23](=[O:37])[CH:24]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.Cl>C1(C)C=CC=CC=1>[CH3:38][N:22]([CH3:21])[C:23](=[O:37])[C:24]([C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH:6]1[CH2:7][CH2:8][N:4]([CH3:3])[CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
CN1CC(CC1)O
Step Six
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Seven
Name
Quantity
0.39 mol
Type
reactant
Smiles
CN(C(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
Step Eight
Name
Quantity
0.4 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eleven
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 20 g
TEMPERATURE
Type
TEMPERATURE
Details
maintained by dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of cold water and the toluene layer was dried over calcium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the dried toluene solution concentrated at reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the toluene filtrate was evaporated under water pump vacuum
CUSTOM
Type
CUSTOM
Details
leaving an oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
EXTRACTION
Type
EXTRACTION
Details
The acid solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the base insoluble oil extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over calcium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving an amber oil
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 175°-180° C./0.005 mm
CUSTOM
Type
CUSTOM
Details
to give 22 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C(C(C1CN(CC1)C)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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